molecular formula C15H12N2O B11727122 4-(4-Biphenylyl)oxazol-2-amine

4-(4-Biphenylyl)oxazol-2-amine

Cat. No.: B11727122
M. Wt: 236.27 g/mol
InChI Key: JVPFMEAOPWXRJD-UHFFFAOYSA-N
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Description

4-(4-Biphenylyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylyl)oxazol-2-amine typically involves the reaction of biphenyl derivatives with oxazole precursors. One common method includes the cyclization of biphenyl-substituted amines with appropriate oxazole-forming reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the biphenyl or oxazole ring .

Scientific Research Applications

4-(4-Biphenylyl)oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Biphenylyl)oxazol-2-amine is unique due to its biphenyl substitution, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its specific applications in various fields .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-(4-phenylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C15H12N2O/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)

InChI Key

JVPFMEAOPWXRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC(=N3)N

Origin of Product

United States

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